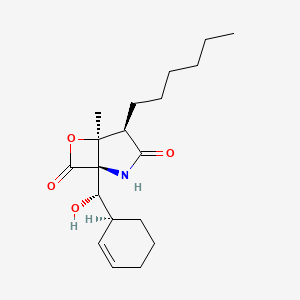
7,2',4',5'-Tetramethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,2',4',5'-Tetramethoxyflavone is a natural product found in Calliandra californica with data available.
Scientific Research Applications
Antimicrobial Properties
7,2',4',5'-Tetramethoxyflavone, identified in Calliandra californica, has demonstrated antimicrobial properties against certain bacterial strains. This finding is significant as it suggests potential applications in treating bacterial infections or in developing antimicrobial agents (Encarnacion et al., 1994).
Pharmacokinetic and Bioavailability Studies
Studies on the pharmacokinetics and bioavailability of 7,2',4',5'-Tetramethoxyflavone (TMF) provide valuable information for its potential clinical applications. For instance, research on rats indicates that TMF is primarily excreted as metabolites, suggesting specific metabolic pathways that might be targeted in future medical applications (Wei et al., 2014).
Anticancer Potential
Polymethoxylated flavones, a class which includes 7,2',4',5'-Tetramethoxyflavone, have shown significant activity against various strains of carcinoma cells. This suggests a potential role in cancer prevention or treatment (Chen et al., 1997).
Inhibition of Colon Cancer Cells
Specifically in the context of colon cancer, 7,2',4',5'-Tetramethoxyflavone has been shown to have inhibitory effects on colon cancer cells. This research provides insights into its potential use in colon cancer therapy (Qiu et al., 2010).
Blood Coagulation Effects
An active compound isolated from Eupatorium odoratum, which includes 7,2',4',5'-Tetramethoxyflavone, has been studied for its effects on blood clotting. This could have implications in developing treatments for bleeding disorders (Triratana et al., 1991).
Biological Activities in Citrus Peels
7,2',4',5'-Tetramethoxyflavone, among other polymethoxyflavones, has been identified in citrus peels, with significant biological activities such as sterol regulatory element-binding proteins inhibition and antiproliferative activity against tumor cell lines. This suggests its potential in nutritional and pharmacological applications (Duan et al., 2017).
properties
Product Name |
7,2',4',5'-Tetramethoxyflavone |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-6-12-14(20)9-17(25-16(12)7-11)13-8-18(23-3)19(24-4)10-15(13)22-2/h5-10H,1-4H3 |
InChI Key |
WNAGNQBPWYEERY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3OC)OC)OC |
synonyms |
7,2',4',5'-tetramethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-nitrophenyl)ethyl N-[2-chloroethyl(methylsulfonyl)amino]-N-methylsulfonylcarbamate](/img/structure/B1242286.png)
![2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B1242289.png)
![2-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1242293.png)
![(1s,2s,3s,5r,6s)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1242295.png)

![5-Methylidenespiro[cyclopentane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one](/img/structure/B1242299.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1S,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242302.png)

![1-Heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242304.png)
![(1S,5R,7R,8S,9R)-7-Phenyl-8,9-dihydroxy-2,6-dioxabicyclo[3.3.1]nonane-3-one](/img/structure/B1242306.png)